molecular formula C14H20O2 B12902036 6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol CAS No. 500995-90-4

6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol

Katalognummer: B12902036
CAS-Nummer: 500995-90-4
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: MZWVFEFFHCPACT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a tert-butyl group, two methyl groups, and a hydroxyl group attached to a benzofuran ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethyl-3-buten-2-ol with a suitable phenol derivative in the presence of an acid catalyst can lead to the formation of the desired benzofuran compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or Lewis acids can facilitate the cyclization process, leading to high yields of the target compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydrobenzofuran derivative.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The tert-butyl and methyl groups may influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetic industries.

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in various industrial applications.

    tert-Butyl alcohol: A simple tertiary alcohol used as a solvent and intermediate in organic synthesis.

Uniqueness

6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is unique due to its benzofuran core structure, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methyl groups further enhances its stability and reactivity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

500995-90-4

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

6-tert-butyl-2,2-dimethyl-3H-1-benzofuran-7-ol

InChI

InChI=1S/C14H20O2/c1-13(2,3)10-7-6-9-8-14(4,5)16-12(9)11(10)15/h6-7,15H,8H2,1-5H3

InChI-Schlüssel

MZWVFEFFHCPACT-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=C(O1)C(=C(C=C2)C(C)(C)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.